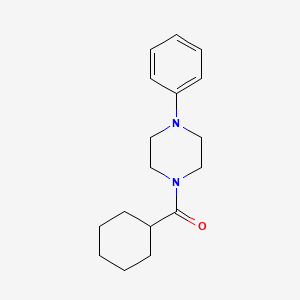![molecular formula C15H23NO B5760783 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine](/img/structure/B5760783.png)
1-[2-(2,4-dimethylphenoxy)ethyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,4-dimethylphenoxy)ethyl]piperidine, also known as DMPEP, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained attention in the scientific community due to its potential applications in research as a tool for studying the central nervous system. In
作用机制
The sigma-1 receptor has been implicated in various physiological and pathological processes, including pain, cognition, and neurodegeneration. 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine binds to the sigma-1 receptor with high affinity and has been shown to modulate its activity. This modulation can lead to changes in the release of neurotransmitters such as dopamine, serotonin, and glutamate, which can affect behavior and mood.
Biochemical and Physiological Effects
1-[2-(2,4-dimethylphenoxy)ethyl]piperidine has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine. These effects are thought to be mediated by the modulation of the sigma-1 receptor and the dopamine system.
实验室实验的优点和局限性
1-[2-(2,4-dimethylphenoxy)ethyl]piperidine has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has a high affinity for the sigma-1 receptor. However, there are also limitations to its use. 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine has not been extensively studied in humans, and its safety profile is not well established. Additionally, its effects on other neurotransmitter systems are not well understood.
未来方向
There are several directions for future research on 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine. One area of interest is its potential as a treatment for addiction and other psychiatric disorders. Studies on the safety and efficacy of 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine in humans are needed to determine its potential as a therapeutic agent. Another direction for future research is the development of new compounds that are more selective for the sigma-1 receptor and have fewer off-target effects. Finally, studies on the mechanism of action of 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine and its effects on other neurotransmitter systems could lead to a better understanding of the central nervous system and the development of new treatments for psychiatric disorders.
Conclusion
In conclusion, 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine is a synthetic compound that has gained attention in the scientific community due to its potential applications in research as a tool for studying the central nervous system. It has been found to have anxiolytic and antidepressant effects in animal models and has been shown to reduce the rewarding effects of drugs of abuse. 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine has several advantages as a research tool, but there are also limitations to its use. Future research on 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine could lead to a better understanding of the central nervous system and the development of new treatments for psychiatric disorders.
合成方法
1-[2-(2,4-dimethylphenoxy)ethyl]piperidine can be synthesized using a multi-step process involving the reaction of 2,4-dimethylphenol with epichlorohydrin, followed by the reaction with piperidine. The final product is purified using column chromatography and characterized using spectroscopic techniques.
科学研究应用
1-[2-(2,4-dimethylphenoxy)ethyl]piperidine has been used as a research tool for studying the central nervous system, particularly in the areas of addiction, anxiety, and depression. It has been shown to have a high affinity for the sigma-1 receptor, which plays a role in modulating neurotransmitter release and regulating calcium ion channels. 1-[2-(2,4-dimethylphenoxy)ethyl]piperidine has also been found to have an effect on the dopamine system, which is involved in reward and motivation.
属性
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)ethyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13-6-7-15(14(2)12-13)17-11-10-16-8-4-3-5-9-16/h6-7,12H,3-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXUYHMKBAQKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,4-Dimethylphenoxy)ethyl]piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dichloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760706.png)
![7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760731.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5760735.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5760751.png)


![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5760769.png)

![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-isopropylphenyl)glycinamide](/img/structure/B5760788.png)
![cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B5760802.png)


![7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5760816.png)